molecular formula C10H9BrFNO3 B14916951 Methyl (3-bromo-5-fluorobenzoyl)glycinate

Methyl (3-bromo-5-fluorobenzoyl)glycinate

Cat. No.: B14916951
M. Wt: 290.09 g/mol
InChI Key: KNAXEGIWYXGHQC-UHFFFAOYSA-N
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Description

Methyl (3-bromo-5-fluorobenzoyl)glycinate is an organic compound with the molecular formula C10H9BrFNO3 It is a derivative of benzoic acid and contains both bromine and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-bromo-5-fluorobenzoyl)glycinate typically involves the esterification of 3-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting methyl ester is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-bromo-5-fluorobenzoyl)glycinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl glycinate derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl (3-bromo-5-fluorobenzoyl)glycinate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3-bromo-5-fluorobenzoyl)glycinate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the glycinate moiety can facilitate interactions with amino acid residues in proteins, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Methyl (3-bromo-5-fluorobenzoyl)glycinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

methyl 2-[(3-bromo-5-fluorobenzoyl)amino]acetate

InChI

InChI=1S/C10H9BrFNO3/c1-16-9(14)5-13-10(15)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3,(H,13,15)

InChI Key

KNAXEGIWYXGHQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=CC(=C1)Br)F

Origin of Product

United States

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